N~2~-(2,6-Dimethylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide is a synthetically derived organic compound belonging to the class of benzenesulfonamides. It is primarily known for its potent inhibitory activity against membrane-bound phospholipase A2 (PLA2) []. While its potential therapeutic applications have been investigated, this analysis focuses solely on its use in scientific research.
The synthesis of N~2~-(2,6-dimethylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide is described in detail in the paper "Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors" []. The synthesis involves a multi-step process, starting from 4-nitrobenzenesulfonyl chloride. Key steps include:
N~2~-(2,6-dimethylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide is primarily recognized as a potent inhibitor of membrane-bound phospholipase A2 (PLA2) []. PLA2 is an enzyme responsible for cleaving fatty acids from phospholipids, particularly releasing arachidonic acid, a precursor for various inflammatory mediators. While the precise mechanism of inhibition by this compound remains unclear, its structural features, particularly the sulfonamide group and lipophilic aromatic rings, suggest potential interactions with the enzyme's active site or substrate binding regions.
N~2~-(2,6-dimethylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, also known as ER-3826, has been investigated for its potential to reduce myocardial infarction size in rats. In the study by Kurusu et al. [], this compound demonstrated significant cardioprotective effects when administered intravenously before coronary occlusion. The researchers observed a dose-dependent reduction in the size of myocardial infarction, suggesting its potential as a therapeutic agent for ischemic heart disease.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: